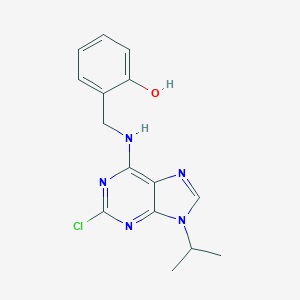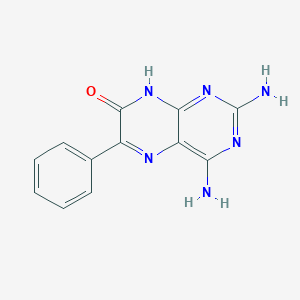
2-Cloro-6-(2-hidroxibencilamino)-9-isopropilpurina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine and related compounds involves complex chemical reactions, including the formation of Pd(II) complexes with 2-chloro-6-benzylamino-9-isopropylpurine derivatives through reactions with PdCl2, indicating a method of synthesizing similar purine derivatives. These reactions are characterized by different configurations (cis and trans) depending on the recrystallization process from N,N'-dimethylformamide (DMF) (Trávníček, Szűčová, & Popa, 2007).
Molecular Structure Analysis
Structural and spectroscopic properties of derivatives, including 2-chloro-6-(3-bromobenzylamino)-9-isopropylpurine, have been explored through single crystal X-ray diffraction analysis, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations. These studies reveal protonation at N7 of the purine ring, a non-typical protonation site, highlighting unique molecular features (Čajan & Trávníček, 2011).
Chemical Reactions and Properties
The synthesis of carba-analogues of myoseverin by regioselective cross-coupling reactions of 2,6-dichloro-9-isopropylpurine showcases the versatility in modifying purine compounds to enhance or introduce new biological activities. These reactions involve the use of organometallic reagents, highlighting the chemical reactivity and potential for diversification of purine derivatives (Hocek, Votruba, & Dvořáková, 2003).
Aplicaciones Científicas De Investigación
Función en la Promoción del Crecimiento Vegetal
“2-Cloro-6-(2-hidroxibencilamino)-9-isopropilpurina” es un tipo de citoquinina, una clase de hormonas vegetales que juegan un papel vital en la división celular, el crecimiento y el desarrollo de las plantas . Las citoquininas y sus conjugados son factores promotores del crecimiento muy activos en las plantas, aunque se encuentran en concentraciones muy bajas .
Actividad Anti-Senescente
Se ha descubierto que este compuesto tiene actividad anti-senescente, lo que significa que puede retrasar el proceso de envejecimiento en las plantas . Esto podría ser particularmente útil en aplicaciones agrícolas donde extender la vida útil de la planta puede conducir a un aumento del rendimiento .
Tolerancia al Estrés en las Plantas
Los conjugados de citoquinina artificiales como “this compound” pueden ayudar a las plantas a tolerar varias formas de estrés . Esto podría ser particularmente útil en entornos donde las plantas están expuestas a condiciones adversas .
Función en la Degradación de la Clorofila
Las investigaciones han demostrado que este compuesto puede desempeñar un papel en la inhibición de la degradación de la clorofila . Esto podría ayudar a mantener el color verde de las plantas durante un período más largo, lo cual es beneficioso para las plantas ornamentales y ciertos cultivos .
Uso Potencial en Biotecnología Vegetal
Dados sus diversos efectos sobre el crecimiento y desarrollo de las plantas, “this compound” tiene aplicaciones potenciales en la biotecnología vegetal . Por ejemplo, podría utilizarse en técnicas de cultivo de tejidos para promover el crecimiento de células vegetales in vitro
Mecanismo De Acción
Target of Action
Similar compounds have been found to modulate a number of important developmental processes in plants .
Mode of Action
It’s known that similar compounds can slow down senescence-accompanying changes .
Biochemical Pathways
Related compounds have been found to be involved in photosynthesis and the induction of protective responses against oxidative damage .
Pharmacokinetics
It’s known that the chemical structure of similar compounds can influence their bioavailability .
Result of Action
Similar compounds have been found to have anti-senescence properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRMKKNRPRGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445208 | |
| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500568-72-9 | |
| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)
![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)









